Cas no 40277-35-8 ( )

  structure
  structure
Product Name: 
CAS No:40277-35-8
MF:C10H8Cl2N2S
MW:259.154918670654
CID:925556
PubChem ID:290234
Update Time:2025-04-19

  Chemical and Physical Properties

Names and Identifiers

    • 2,4-dichloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
    • 2,4-dichloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
    • 2,4-dichloro-5,6,7,8-tetrahydro-[1]-benzothieno-[2,3-d]-pyrimidine
    • 2,4-dichloro-5,6,7,8-tetrahydro< 1> benzothieno< 2,3-d> pyrimidine
    • 2,4-dichloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
    • 2,4-dichloro-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine
    • 2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
    • AC1Q3RX5
    • AR-1D3494
    • CTK4I2792
    • 40277-35-8
    • AKOS000280065
    • 2,4-DICHLORO-5,6,7,8-TETRAHYDRO-[1]BENZOTHIENO[2,3-D]PYRIMIDINE
    • NSC153325
    • DB-148790
    • AB07325
    • SCHEMBL5777811
    • 2,4-Dichloro-5,6,7,8-tetrahydro-[1]benzothieno[2,3-d]pyrimidine 95+%
    • CPWQCJFDDILDOU-UHFFFAOYSA-N
    • DTXSID10302749
    • NSC-153325
    • &nbsp;
    • Inchi: 1S/C10H8Cl2N2S/c11-8-7-5-3-1-2-4-6(5)15-9(7)14-10(12)13-8/h1-4H2
    • InChI Key: CPWQCJFDDILDOU-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=NC(=N1)Cl)SC1CCCCC=12

Computed Properties

  • Exact Mass: 257.97874
  • Monoisotopic Mass: 257.9785248g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 54Ų

Experimental Properties

  • PSA: 25.78
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